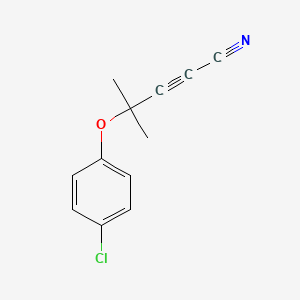
(1-Nitrocyclohex-2-en-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Nitrocyclohex-2-en-1-yl)methanol is an organic compound with a unique structure that includes a nitro group and a hydroxyl group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitrocyclohex-2-en-1-yl)methanol typically involves the nitration of cyclohexene followed by the introduction of a hydroxyl group. One common method is the reaction of cyclohexene with nitric acid to form 1-nitrocyclohexene, which is then subjected to a hydroxylation reaction using a suitable oxidizing agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1-Nitrocyclohex-2-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of (1-Nitrocyclohex-2-en-1-yl)ketone.
Reduction: Formation of (1-Aminocyclohex-2-en-1-yl)methanol.
Substitution: Formation of various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
(1-Nitrocyclohex-2-en-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Nitrocyclohex-2-en-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(1-Nitrocyclohex-2-en-1-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
(1-Nitrocyclohex-2-en-1-yl)amine: Contains an amine group instead of a hydroxyl group.
(1-Nitrocyclohex-2-en-1-yl)ketone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(1-Nitrocyclohex-2-en-1-yl)methanol is unique due to the presence of both a nitro group and a hydroxyl group on the cyclohexene ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
112402-50-3 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(1-nitrocyclohex-2-en-1-yl)methanol |
InChI |
InChI=1S/C7H11NO3/c9-6-7(8(10)11)4-2-1-3-5-7/h2,4,9H,1,3,5-6H2 |
Clave InChI |
PLVHVJXNZFXPND-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)(CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




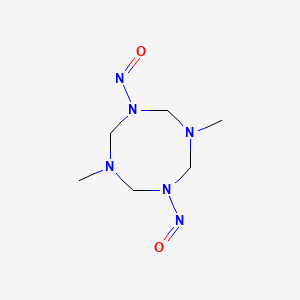
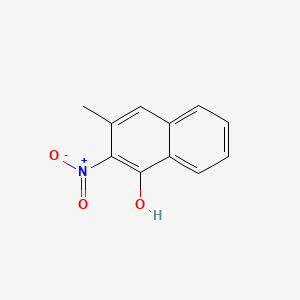

silane](/img/structure/B14308505.png)




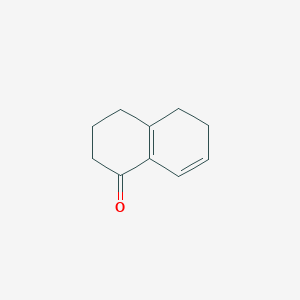
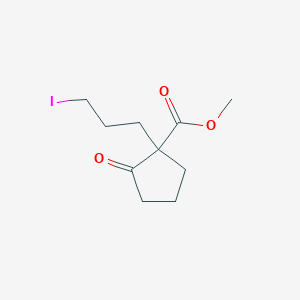
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
